Ethyl3,3-difluoropiperidine-4-carboxylate

Metabolic Stability Drug Discovery Fluorinated Building Blocks

This gem-difluoro piperidine is a non-substitutable building block for NR2B NMDA antagonist synthesis and metabolic stability optimization. The 3,3-difluoro motif alters pKa and conformation, enabling unique SAR exploration not possible with non-fluorinated analogs. Sourced at ≥98% purity for reliable lead optimization in CNS and agrochemical programs.

Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
CAS No. 1303973-14-9
Cat. No. B6599040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3,3-difluoropiperidine-4-carboxylate
CAS1303973-14-9
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNCC1(F)F
InChIInChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-4-11-5-8(6,9)10/h6,11H,2-5H2,1H3
InChIKeyYXBILDWCXMGIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3-difluoropiperidine-4-carboxylate (CAS 1303973-14-9): Key Properties and Identity as a Fluorinated Building Block


Ethyl 3,3-difluoropiperidine-4-carboxylate (CAS 1303973-14-9) is a synthetic, gem‑difluorinated piperidine derivative with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol [1]. It belongs to the class of fluorinated saturated heterocyclic amines that are increasingly utilized as building blocks in medicinal chemistry and agrochemical synthesis. The presence of two fluorine atoms at the 3‑position of the piperidine ring imparts distinct physicochemical and metabolic properties compared to non‑fluorinated or mono‑fluorinated analogs . The compound is typically supplied as a research intermediate with purities of ≥95% or ≥98% from various commercial sources .

Why Ethyl 3,3-difluoropiperidine-4-carboxylate Cannot Be Replaced by Simpler Piperidine Analogs


The gem‑difluoro substitution at the 3‑position of the piperidine ring creates a unique stereoelectronic environment that is not achievable with non‑fluorinated or mono‑fluorinated counterparts . This motif profoundly influences the compound's basicity (pKa), lipophilicity (LogP), and conformational preferences, leading to a 'Janus face' (facially polarized) character that can enhance binding interactions and metabolic stability . For instance, the 3,3‑difluoro group reduces the pKa of the piperidine nitrogen by approximately 2–3 log units compared to piperidine, altering its protonation state at physiological pH and thereby impacting membrane permeability and target engagement . These effects cannot be recapitulated by simple 4‑carboxylate piperidines, making Ethyl 3,3-difluoropiperidine-4-carboxylate an essential, non‑substitutable intermediate when the difluoro motif is required for structure‑activity relationship (SAR) exploration or lead optimization [1].

Quantitative Evidence for Ethyl 3,3-difluoropiperidine-4-carboxylate: Differentiation from Analogs


Enhanced Metabolic Stability of 3,3-Difluoropiperidine Scaffolds

In a systematic study of mono‑ and difluorinated saturated heterocyclic amines, compounds containing the 3,3‑difluoropiperidine core exhibited high intrinsic microsomal stability. Intrinsic clearance (CLint) measurements demonstrated that the difluoro substitution protects the piperidine ring from oxidative metabolism, a property that is not observed with the corresponding non‑fluorinated piperidine . This enhanced metabolic stability is a class‑level attribute of gem‑difluoropiperidines and is a key reason for incorporating Ethyl 3,3-difluoropiperidine-4-carboxylate into lead optimization campaigns.

Metabolic Stability Drug Discovery Fluorinated Building Blocks

Modulated Lipophilicity (XLogP3) and Its Impact on Permeability

The computed octanol‑water partition coefficient (XLogP3) for Ethyl 3,3-difluoropiperidine-4-carboxylate is 0.8 [1]. This value represents a moderate lipophilicity that is finely tuned by the electron‑withdrawing difluoro group, which reduces the basicity of the piperidine nitrogen and alters the compound's hydrogen‑bonding capacity. In comparison, the non‑fluorinated analog Ethyl piperidine‑4‑carboxylate has a predicted LogP of approximately 1.2–1.5 [2], indicating that the 3,3‑difluoro substitution reduces lipophilicity by roughly 0.4–0.7 log units. This modulation can be critical for achieving optimal membrane permeability and avoiding excessive lipophilicity‑related toxicity.

Lipophilicity Permeability Drug‑likeness

Unique Conformational 'Janus Face' Polarity of 3,3-Difluoropiperidines

The gem‑difluoro motif in 3,3‑difluoropiperidines induces a pronounced facial polarization, termed a 'Janus face' effect, wherein one face of the piperidine ring becomes significantly more hydrophilic than the opposite face . This anisotropic polarity arises from the strong electron‑withdrawing effect of the C‑F bonds, which creates a local dipole and alters the preferred conformation (e.g., a diaxial arrangement in cis‑3,5‑difluoropiperidines). In contrast, non‑fluorinated piperidines lack this directional polarity . Such stereoelectronic features can be exploited to achieve selective binding to protein targets by presenting a specific electrostatic surface to the binding pocket.

Conformational Analysis Polarity Molecular Recognition

Enabling NR2B NMDA Receptor Antagonist Development

Patents from Rugen Holdings (Cayman) Limited and others describe 3,3‑difluoropiperidine carbamate heterocyclic compounds as potent and selective NR2B NMDA receptor antagonists [1]. Ethyl 3,3-difluoropiperidine-4-carboxylate serves as a key intermediate in the synthesis of these advanced leads. The 3,3‑difluoro substitution is critical for achieving the desired NR2B selectivity and pharmacokinetic profile [2]. While specific Ki values for the final antagonists are disclosed in the patent literature (e.g., compounds with Ki < 100 nM for NR2B), the building block itself is essential for accessing this chemical space.

NMDA Receptor NR2B Subtype CNS Disorders

Facile Synthesis via Vilsmeier Conditions

A one‑step protocol for the synthesis of Ethyl 3,3-difluoropiperidine-4-carboxylate has been reported, using adapted Vilsmeier conditions to achieve the gem‑difluorination in quantitative yield [1]. The product was fully characterized by 1H, 2H, and 13C NMR, as well as IR and Raman spectroscopy, confirming its identity and purity [1]. This efficient, high‑yielding route contrasts with earlier multi‑step syntheses of related 3,3‑difluoropiperidines, which often suffer from elimination side‑products . The availability of a robust synthetic procedure enhances the compound's attractiveness for large‑scale procurement.

Synthetic Methodology Gem‑Difluorination Process Chemistry

Optimal Application Scenarios for Ethyl 3,3-difluoropiperidine-4-carboxylate


Medicinal Chemistry: CNS Drug Discovery (NR2B Antagonists)

Ethyl 3,3-difluoropiperidine-4-carboxylate is a critical intermediate for the synthesis of selective NR2B NMDA receptor antagonists, a class of compounds under investigation for treatment‑resistant depression, neuropathic pain, and Parkinson's disease [1]. The 3,3‑difluoro motif is essential for achieving NR2B subtype selectivity and improving pharmacokinetic properties. Procurement of this ester enables medicinal chemists to rapidly access patent‑protected chemical space and advance CNS drug discovery programs.

Medicinal Chemistry: Lead Optimization via Metabolic Stability Enhancement

The gem‑difluoro substitution in Ethyl 3,3-difluoropiperidine-4-carboxylate confers high intrinsic microsomal stability compared to non‑fluorinated piperidines . This property is leveraged in lead optimization campaigns to address metabolic liabilities of early‑stage hits. By incorporating this building block, medicinal chemists can systematically explore structure‑activity relationships while maintaining favorable ADME profiles, ultimately producing drug candidates with longer half‑lives and improved in vivo efficacy .

Positron Emission Tomography (PET) Tracer Development

Fluorinated piperidines, including 3,3‑difluoropiperidine derivatives, are valuable precursors for the synthesis of 18F‑labeled radiotracers used in PET imaging [2]. The presence of the gem‑difluoro group provides a site for isotopic labeling (e.g., via [18F]fluoride exchange) and can enhance the metabolic stability of the radiotracer. Ethyl 3,3-difluoropiperidine-4-carboxylate can serve as a starting material for the preparation of novel PET imaging agents targeting CNS receptors or enzymes.

Agrochemical Intermediate Synthesis

Fluorinated piperidine derivatives are increasingly employed in the synthesis of modern agrochemicals, where the difluoro motif can improve metabolic stability, lipophilicity, and bioavailability [3]. Ethyl 3,3-difluoropiperidine-4-carboxylate's unique physicochemical profile makes it a suitable building block for the development of new fungicides, herbicides, or insecticides with enhanced field performance and environmental safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl3,3-difluoropiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.